molecular formula C13H17BrN2O B1269869 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene CAS No. 349430-56-4

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Cat. No. B1269869
M. Wt: 297.19 g/mol
InChI Key: TUNHKTBVUHEJBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of bromomethyl-substituted benzenes involves multiple steps, including bromination and nucleophilic substitution reactions. For instance, the preparation of brominated compounds can start from simpler benzene derivatives, using brominating agents under specific conditions to introduce bromomethyl groups (Lu Xiao-qin, 2010). This methodology can be adapted to synthesize 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes is characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the stability and packing of the molecules in the crystal lattice (P. Jones, P. Kuś, I. Dix, 2012). The structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene would likely exhibit similar interactions, influencing its physical and chemical properties.

Chemical Reactions and Properties

Bromomethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the reactive bromomethyl group. These reactions allow for further functionalization and the synthesis of more complex molecules (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).

Scientific Research Applications

X-Ray Structure Determinations

X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes have been conducted to analyze Br···Br interactions, supported by H···Br hydrogen bonds. These studies provide insights into the packing motifs of compounds with bromo and bromomethyl substituents, which are crucial for understanding molecular interactions and designing new materials (Jones, Kuś, & Dix, 2012).

Radiosynthesis for Labeling Agents

1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labeling agents. These compounds, prepared through nucleophilic substitution reactions, could be valuable in the development of novel imaging agents and diagnostic tools (Namolingam, Luthra, Brady, & Pike, 2001).

Fluorescence Properties

Research into the synthesis and fluorescence properties of bromo-substituted benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, has revealed significant findings. These compounds exhibit strong fluorescence in solid state, making them potential candidates for optoelectronic applications and advanced materials research (Zuo-qi, 2015).

Non-peptide Small Molecular Antagonists

The synthesis and characterization of benzamide derivatives from bromo-substituted benzenes have been explored for their potential as non-peptide small molecular antagonists. This research contributes to the development of new therapeutic agents, expanding the applications of bromo-substituted benzenes in medicinal chemistry (Bi, 2015).

Graphene Nanoribbon Precursors

1-Bromo-4-(3,7-dimethyloctyl)benzene has been identified as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The controlled edge morphology and narrow widths achievable with this precursor are critical for advancing graphene research and its applications in nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNHKTBVUHEJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358278
Record name 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

CAS RN

349430-56-4
Record name 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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